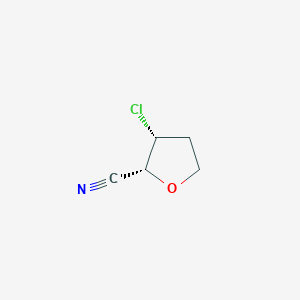![molecular formula C15H16N2O5S B2424227 Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate CAS No. 868215-01-4](/img/structure/B2424227.png)
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate, also known as DTBM-ET, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholine-based inhibitors, and its unique chemical structure makes it a promising candidate for various biochemical and physiological studies.
Wirkmechanismus
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate exerts its inhibitory effects by binding to the active site of enzymes and blocking their catalytic activity. The thiomorpholine moiety of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate is thought to interact with the zinc ion at the active site of HDACs, while the benzoate group forms hydrogen bonds with nearby amino acid residues. This binding mode is believed to be responsible for the high potency and selectivity of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate as an HDAC inhibitor.
Biochemische Und Physiologische Effekte
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted. Inhibition of HDACs by Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has been associated with changes in gene expression, cell cycle arrest, and apoptosis in cancer cells. Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of HDACs, making it useful for studying the role of these enzymes in various biological processes. Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate is also relatively stable and can be easily synthesized in large quantities. However, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate does have some limitations. It is a synthetic compound that may not accurately reflect the activity of natural substrates or inhibitors. Additionally, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate may have off-target effects on other enzymes or proteins, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate. Another area of focus is the use of Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate could be used to study the role of HDACs in various disease states, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Synthesemethoden
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate can be synthesized through a multistep process that involves the reaction of ethyl 4-aminobenzoate with thiomorpholine-4-carbonyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride and purified through column chromatography to obtain the final product, Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate has also been used to study the function of other proteins, such as the proteasome, which is involved in the degradation of intracellular proteins.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-2-22-15(21)10-3-5-11(6-4-10)16-12(18)7-17-13(19)8-23-9-14(17)20/h3-6H,2,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUNGHIHAECDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)
![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2424153.png)
![methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2424154.png)
![2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2424156.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)
![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)
![3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2424163.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2424164.png)
![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)